2-(4-Chlorophenyl)propanoic acid
Overview
Description
“2-(4-Chlorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9ClO2 . It has an average mass of 184.620 Da and a monoisotopic mass of 184.029114 Da .
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)propanoic acid” consists of a propanoic acid group attached to a 4-chlorophenyl group . This structure gives the compound certain physical and chemical properties, such as its density, boiling point, and reactivity .
Physical And Chemical Properties Analysis
“2-(4-Chlorophenyl)propanoic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 297.4±15.0 °C at 760 mmHg, and a flash point of 133.6±20.4 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .
Scientific Research Applications
Chiral Separation and Enantioseparation
- Chiral Separation and Inclusion Interactions: Research on the chiral separation of 2-(4-Chlorophenyl)propanoic acid focuses on the influence of chlorine substituents in the enantioseparation process. The formation of stable inclusion complexes with chiral selectors like hydroxypropyl-β-cyclodextrin (HP-β-CD) is essential for successful enantioseparation. The position of chlorine substituents on the compound affects enantiorecognition, with meta-position substituents showing the highest enantiorecognition (Yang Jin et al., 2019).
Synthesis and Pharmacological Potential
- Synthesis of Related Compounds: Research has explored the synthesis of derivatives of 2-(4-Chlorophenyl)propanoic acid and other similar compounds. These synthesized compounds have been assessed for their potential as GABA B receptor antagonists and other pharmacological activities (G. Abbenante et al., 1997).
Enantioseparation in Different Conditions
- Enantioseparation under Various Conditions: Studies on the enantioseparation of 2-(4-Chlorophenyl)propanoic acid have been extended to explore the relationship between enantioseparation and different substituents on the benzene ring. The impact of electron-donating and electron-withdrawing groups on the benzene ring in relation to enantioseparation has been a key focus (Shengqiang Tong et al., 2016).
Detection in Environmental Samples
- Detection in Human and Environmental Samples: Methods have been developed for detecting 2-(4-Chlorophenyl)propanoic acid and similar chlorophenoxy acid herbicides in human urine and environmental samples. Techniques like solid-phase extraction and capillary LC–UV detection have been employed to identify and quantify these compounds (N. Rosales-Conrado et al., 2008).
Development of Agrochemicals
- Development of Agrochemicals with Acaricidal Activity: There has been research into developing optically pure compounds starting from 2-(4-Chlorophenyl)propanoic acid for use as acaricides, highlighting its potential application in agriculture (A. Bosetti et al., 1994).
Analytical Method Development
- Development of Analytical Methods: Research has been conducted to develop and validate methods for analyzing 2-(4-Chlorophenyl)propanoic acid and its impurities under different pH conditions. This indicates its relevance in analytical chemistry for quality control and pharmaceutical development (V. Maslarska et al., 2022).
Environmental Degradation Studies
- Electrochemical Degradation Studies: The electrochemical degradation of compounds similar to 2-(4-Chlorophenyl)propanoic acid in aqueous solutions has been studied, indicating its relevance in environmental chemistry and pollution control (J. Niu et al., 2013).
Enantiomeric Separation Modeling
- Enantiomeric Separation Modeling: Research has also been directed towards modeling the enantiomeric separation of phenoxy acid herbicides, including compounds similar to 2-(4-Chlorophenyl)propanoic acid, using chemometric methods and capillary liquid chromatography. This research contributes to the understanding of the separation processes of these compounds (N. Rosales-Conrado et al., 2008).
Reaction Pathway Studies
- Investigation of Reaction Pathways: Studies have also been conducted to understand the reaction pathways of related chlorophenoxy compounds, contributing to the knowledge of their chemical behavior and potential environmental impacts (S. Montanari et al., 1999).
Safety And Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZILQVNIWNPFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10912625 | |
Record name | 2-(4-Chlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10912625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)propanoic acid | |
CAS RN |
938-95-4, 99570-57-7 | |
Record name | 4-Chloro-α-methylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DL-2-(4-Chlorophenyl)propanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Chlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10912625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-2-(4-chlorophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.137 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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